molecular formula C20H24N4O2 B2892985 5,6-dimethyl-3-{2-oxo-2-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2097934-82-0

5,6-dimethyl-3-{2-oxo-2-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2892985
CAS No.: 2097934-82-0
M. Wt: 352.438
InChI Key: NAHARUZITUXIRM-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-{2-oxo-2-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated that pyrimidine-azetidinone analogues possess significant antimicrobial and antitubercular activities. These compounds, synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions with pyrimidine amine, have shown potential against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This suggests that compounds with similar structures could be explored for their efficacy against microbial infections and tuberculosis.

Antibacterial Properties

Azetidinylquinolones, which share structural motifs with the compound , have been investigated for their potent antibacterial properties. These studies have included the synthesis of 7-azetidinylquinolones with varied substituents, demonstrating significant in vitro and in vivo antibacterial efficacy. The structural modification of these compounds, particularly through the inclusion of azetidinyl groups, has been crucial in enhancing their antibacterial potency and pharmacokinetic profiles, suggesting a promising research direction for related compounds (Frigola et al., 1994).

Cancer Research

Compounds structurally similar to the one have also found application in cancer research. For example, isoquinolinequinone-amino acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some demonstrating moderate to high activity. This indicates the potential of such compounds for the development of new cancer therapies, underscoring the importance of structural features like the isoquinolinyl and azetidinyl moieties in medicinal chemistry (Valderrama et al., 2016).

Synthesis of Heterocycles

The synthesis of complex heterocyclic compounds is a crucial area of research, given their wide application in pharmaceuticals and materials science. Compounds with azetidinyl groups have been utilized in the synthesis of a variety of heterocycles, demonstrating the versatility and utility of these motifs in creating pharmacologically active molecules and new materials. For instance, the use of Minisci reactions to introduce azetidinyl groups into heteroaromatic bases has shown significant utility in drug discovery, highlighting the role of such structural features in the development of novel therapeutic agents (Duncton et al., 2009).

Properties

IUPAC Name

3-[2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-15(2)21-13-24(20(14)26)12-19(25)23-10-18(11-23)22-8-7-16-5-3-4-6-17(16)9-22/h3-6,13,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHARUZITUXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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